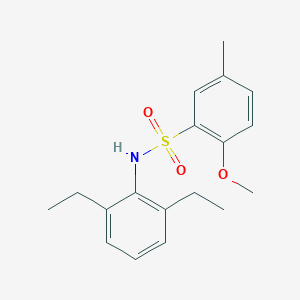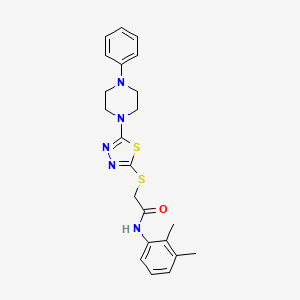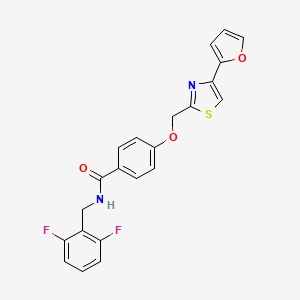![molecular formula C10H13N3OS B2919354 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 1603466-01-8](/img/structure/B2919354.png)
8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Thiadiazole derivatives are a class of compounds widely studied in medicinal chemistry . They have a five-membered heterocyclic ring structure containing one sulfur and two nitrogen atoms . These compounds are known to cross cellular membranes due to their mesoionic nature and interact strongly with biological targets .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For example, thiadiazole derivatives can be synthesized by treating N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones .Molecular Structure Analysis
The molecular structure of 1,2,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . The InChI key for a similar compound, (3-methyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride, is AKWIKJSMSVUVSY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-thiadiazole derivatives can vary depending on the specific compound. For example, (3-methyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride has a molecular weight of 165.65 and is a powder at room temperature .科学的研究の応用
Antimicrobial Applications
1,3,4-thiadiazole derivatives, which include the compound , have been found to be potent antimicrobial agents . They have been tested against various bacterial strains such as E. coli, B. mycoides, and C. albicans, and some compounds have shown significant antimicrobial activity .
Antibacterial Activity
In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have also demonstrated antibacterial activity . They have been tested against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
Antifungal Activity
1,3,4-thiadiazole derivatives have also shown antifungal activity . This makes them potential candidates for the development of new antifungal drugs.
Antitumor Activity
Some 1,3,4-thiadiazole derivatives have been evaluated for their potential antitumor activity . They have been tested on various cancer cell lines, including K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line .
Anti-inflammatory Activity
1,3,4-thiadiazole derivatives have also been found to have anti-inflammatory effects . Some derivatives have shown significant inhibition in paw edema, a common model for inflammation .
DNA Binding
1,3,4-thiadiazole derivatives have been studied for their interaction with calf thymus-DNA (CT-DNA) . Understanding how these compounds interact with DNA can provide insights into their mechanism of action and potential therapeutic applications .
Safety And Hazards
The safety and hazards associated with 1,2,4-thiadiazole derivatives can vary depending on the specific compound. For example, (3-methyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H315 (Causes skin irritation) .
将来の方向性
特性
IUPAC Name |
8-(3-methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-6-11-10(15-12-6)13-7-2-3-8(13)5-9(14)4-7/h7-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMOLMXAJTERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2C3CCC2CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

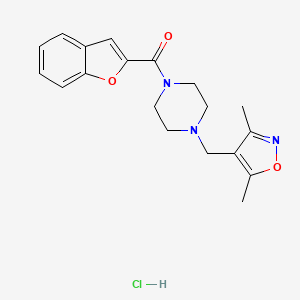
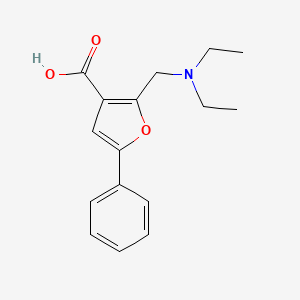
![N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919276.png)
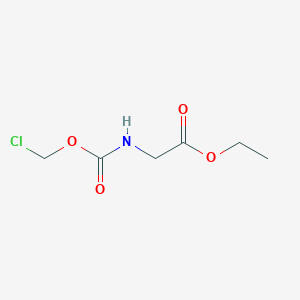
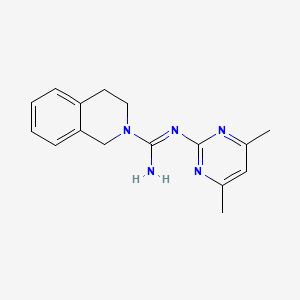
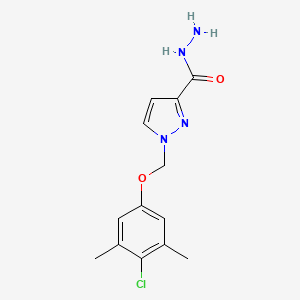
![6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2919281.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B2919283.png)

![Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2919286.png)

